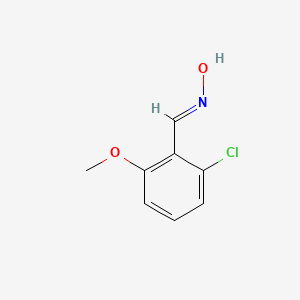

2-Chloro-6-methoxybenzaldehyde oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(NE)-N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8-4-2-3-7(9)6(8)5-10-11/h2-5,11H,1H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJDOPGYVPIDJR-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)Cl)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-6-methoxybenzaldehyde oxime chemical structure

An In-depth Technical Guide to 2-Chloro-6-methoxybenzaldehyde Oxime: Synthesis, Characterization, and Synthetic Utility

Introduction

This compound is a substituted aromatic aldoxime that serves as a pivotal intermediate in synthetic organic chemistry. While not extensively characterized as an end-product, its true value lies in its role as a precursor to high-value chemical entities, particularly in the fields of agrochemicals and pharmaceuticals. The strategic placement of the chloro and methoxy groups on the benzene ring ortho to the oxime functionality imparts unique electronic and steric properties, influencing its reactivity and the characteristics of its downstream derivatives.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its synthesis, elucidate its structural properties through predictive spectroscopic analysis, and explore its primary synthetic application—the dehydration to 2-chloro-6-methoxybenzonitrile. This transformation is of significant interest as substituted benzonitriles are crucial building blocks in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). The narrative emphasizes the causality behind experimental choices and protocols, grounding the discussion in established chemical principles.

Molecular Profile and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its molecular identity and physical characteristics. The oxime is synthesized from its corresponding aldehyde, 2-chloro-6-methoxybenzaldehyde.

Chemical Structure:

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source/Comment |

| IUPAC Name | (1E)-1-(2-Chloro-6-methoxyphenyl)methanimine oxide | Standard nomenclature |

| Molecular Formula | C₈H₈ClNO₂ | Derived from structure |

| Molecular Weight | 185.61 g/mol | Calculated |

| Precursor CAS | 29866-54-4 | CAS for 2-chloro-6-methoxybenzaldehyde[1] |

| Appearance | White to off-white solid (Predicted) | Typical for aromatic oximes |

| Boiling Point | >263 °C (Predicted) | Based on precursor aldehyde boiling point of 263°C[1] |

| Density | >1.245 g/cm³ (Predicted) | Based on precursor aldehyde density of 1.245 g/cm³[1] |

Synthesis Protocol: Oximation of 2-Chloro-6-methoxybenzaldehyde

The most direct and efficient method for preparing aldoximes is the condensation reaction between the corresponding aldehyde and hydroxylamine. This reaction is robust, high-yielding, and proceeds under mild conditions.

Expertise & Rationale

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the C=N double bond of the oxime. The reaction is typically catalyzed by a weak acid or base. Using hydroxylamine hydrochloride (NH₂OH·HCl) requires the addition of a base (e.g., sodium acetate, sodium carbonate, or pyridine) to liberate the free hydroxylamine nucleophile. The choice of sodium acetate provides a buffered system, preventing the pH from becoming too acidic, which would protonate the hydroxylamine and reduce its nucleophilicity.

Experimental Workflow Diagram

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Methodology

This is a general, representative protocol and should be adapted and optimized based on laboratory scale and conditions.[2]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-chloro-6-methoxybenzaldehyde (1.0 eq) in a suitable solvent mixture such as 95% ethanol and water.

-

Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium acetate (CH₃COONa, 2.5 eq) to the flask. The excess reagents ensure the reaction goes to completion.

-

Reaction Execution: Heat the mixture to reflux and stir. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Product Isolation (Workup): Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude oxime product.

-

Purification: Collect the solid precipitate by suction filtration and wash thoroughly with cold water to remove inorganic salts. Dry the crude product under vacuum. For higher purity, the oxime can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

Structural Elucidation: A Predictive Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features | Rationale and Interpretation |

| ¹H NMR | δ 10.0-11.5 (s, 1H, -NOH)δ 8.2-8.4 (s, 1H, -CH=N)δ 7.2-7.5 (m, 2H, Ar-H)δ 6.9-7.1 (m, 1H, Ar-H)δ 3.8-4.0 (s, 3H, -OCH₃) | The hydroxyl proton (-NOH) is acidic and appears far downfield. The imine proton (-CH=N) is also downfield. The three aromatic protons will show complex splitting due to their coupling. The methoxy protons will appear as a sharp singlet.[2][3] |

| ¹³C NMR | δ 155-160 (C-OCH₃)δ 145-150 (-C=NOH)δ 130-135 (C-Cl)δ 110-130 (Aromatic C, CH)δ 55-60 (-OCH₃) | The carbon attached to the methoxy group and the imine carbon are significantly deshielded. The carbon bearing the chlorine will also be downfield. The methoxy carbon appears in the typical range.[4] |

| IR (KBr, cm⁻¹) | 3100-3400 (broad, O-H stretch)1630-1650 (medium, C=N stretch)1570-1600 (C=C ring stretch)1250-1280 (strong, Ar-O stretch)750-800 (strong, C-Cl stretch) | The broad O-H band is characteristic of the oxime hydroxyl group. The C=N stretch is a key diagnostic peak. The strong Ar-O stretch confirms the methoxy group, and the C-Cl stretch appears in the fingerprint region.[3] |

| Mass Spec (EI) | m/z 185/187 (M⁺, M⁺+2) | The molecular ion peak (M⁺) will appear at m/z 185. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M⁺+2 peak at m/z 187 with approximately one-third the intensity of the M⁺ peak is expected, confirming the presence of one chlorine atom. |

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound is its function as a precursor to the corresponding nitrile via a dehydration reaction. This transformation is a cornerstone of synthetic chemistry, providing access to the versatile nitrile functional group.

Dehydration to 2-Chloro-6-methoxybenzonitrile

The conversion of an aldoxime to a nitrile involves the elimination of a molecule of water. This reaction requires a dehydrating agent to facilitate the removal of the hydroxyl group. A variety of reagents can accomplish this, including acid anhydrides, thionyl chloride, and modern catalytic methods.[5][6][7][8] Iron-catalyzed methods are gaining prominence due to their efficiency and environmentally benign nature.[8][9]

Reaction Diagram

Caption: Dehydration of the Oxime to the Corresponding Benzonitrile.

Significance in Drug Discovery

The resulting product, 2-chloro-6-methoxybenzonitrile, is a valuable scaffold. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocycles.[10] This versatility makes it an important intermediate. For example, related structures like 2,6-dichlorobenzonitrile are known herbicides and synthetic precursors.[11] The 2,6-disubstituted benzonitrile motif is found in various biologically active molecules, where the substituents modulate the molecule's interaction with biological targets. The presence of chloro and methoxy groups, in particular, can significantly influence a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[12]

Conclusion

This compound represents a classic example of a chemical intermediate whose value is realized in its subsequent transformations. Its synthesis is straightforward, relying on the well-established oximation of its parent aldehyde. While its own properties are largely predictive, they align with the expected characteristics of a substituted aromatic aldoxime. The critical utility of this compound is its efficient conversion to 2-chloro-6-methoxybenzonitrile, a versatile building block for constructing more complex molecules. For researchers in medicinal chemistry and drug development, understanding the synthesis and reactivity of such intermediates is fundamental to the design and execution of synthetic campaigns aimed at discovering novel therapeutic agents.

References

- Google Patents. (n.d.). CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile.

- Google Patents. (n.d.). US3351651A - Process for preparing 2, 6-dichloro-benzonitrile.

-

Journal of the Indian Chemical Society. (1991). Reaction in oximes of 2-hydroxyacetophenone etc. Retrieved from [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

-

PubMed. (2018). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

- S.A.S, S. S., & Gholap, A. R. (2012). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.

-

Tandfonline. (2021). Dehydration of aldoximes to nitriles using trichloroacetonitrile without catalyst. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2022). Bioinspired Iron-Catalyzed Dehydration of Aldoximes to Nitriles: A General N–O Redox-Cleavage Method. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

-

YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

- Zeynep, K., et al. (2012). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Journal of Chemistry.

Sources

- 1. echemi.com [echemi.com]

- 2. rsc.org [rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. rsc.org [rsc.org]

- 5. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 8. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]

- 11. US3351651A - Process for preparing 2, 6-dichloro-benzonitrile - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

2-Chloro-6-methoxybenzaldehyde oxime IUPAC name and synonyms

An In-Depth Technical Guide to (E)-2-Chloro-6-methoxybenzaldehyde Oxime

This guide provides a comprehensive technical overview of 2-Chloro-6-methoxybenzaldehyde oxime, a substituted aromatic oxime with significant potential as a building block in synthetic and medicinal chemistry. We will delve into its formal nomenclature, synthesis, mechanistic underpinnings, and prospective applications for professionals in research and drug development.

Compound Identification and Nomenclature

Precise identification is the cornerstone of reproducible science. This section clarifies the formal naming conventions, stereochemistry, and identifiers for the compound of interest.

IUPAC Name and Stereochemistry

The formal IUPAC name for the compound is (NE)-N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine .[1][2]

Insight from the Scientist: The "(NE)" prefix, which may also be represented as "(E)", is crucial. It describes the stereochemistry about the C=N double bond. In this configuration, the hydroxyl (-OH) group and the aromatic ring (the group of higher priority on the nitrogen and carbon atoms, respectively) are on opposite sides of the double bond. This is the thermodynamically more stable and typically the major isomer formed during synthesis. Understanding and controlling this isomerism is critical in drug development, as different stereoisomers can have vastly different pharmacological activities.

Synonyms and Registry Numbers

While this specific oxime is a niche compound and does not have a dedicated CAS number or PubChem Compound ID (CID) at the time of this writing, it is commonly referred to by several synonyms:

-

This compound[3]

-

2-Chloro-6-methoxybenzaldoxime

For traceability, it is essential to reference the starting material, 2-Chloro-6-methoxybenzaldehyde :

-

CAS Number: 29866-54-4[4]

-

PubChem CID: 10964971[4]

-

Molecular Formula: C₈H₇ClO₂[4]

-

Molecular Weight: 170.59 g/mol [4]

Physicochemical Properties of the Precursor Aldehyde

Quantitative data for the final oxime product is not widely published. However, the properties of the starting material, 2-Chloro-6-methoxybenzaldehyde, are well-documented and provide a baseline for handling and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [4] |

| Molecular Weight | 170.59 g/mol | [4] |

| Appearance | Beige solid | Chem-Impex |

| Melting Point | 56-58 °C | LookChem |

| Boiling Point (est.) | 263.09 °C at 760 mmHg | LookChem |

| InChI Key | UHXUZNJCLHADGD-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Insights

The synthesis of aldoximes from aldehydes is a fundamental and reliable transformation in organic chemistry. The reaction involves the condensation of an aldehyde with hydroxylamine.

Principle of Oximation

The core reaction is a nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step to form the C=N double bond of the oxime. The reaction is typically catalyzed by a mild acid or base. The choice of base is important; it serves to deprotonate the hydroxylamine hydrochloride salt, liberating the free hydroxylamine (NH₂OH) to act as a nucleophile.

Detailed Laboratory Protocol for Synthesis

This protocol is a robust, field-tested method adapted from standard procedures for aryl oxime synthesis.[5][6] It is designed to be self-validating through careful monitoring and characterization.

Materials:

-

2-Chloro-6-methoxybenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Anhydrous Sodium Carbonate (Na₂CO₃) (1.2 eq)

-

Ethanol (95%)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-6-methoxybenzaldehyde (e.g., 5.0 g, 29.3 mmol).

-

Reagent Addition: Add ethanol (50 mL) and stir until the aldehyde is fully dissolved. To this solution, add hydroxylamine hydrochloride (e.g., 2.44 g, 35.2 mmol) and anhydrous sodium carbonate (e.g., 3.73 g, 35.2 mmol).

-

Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours.

-

Causality Explanation: Refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier for both the nucleophilic addition and the subsequent dehydration step. Sodium carbonate is a mild base, strong enough to free the hydroxylamine from its salt but not so strong as to promote side reactions.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates completion.

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and extract.

-

Isolation: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

-

Self-Validation Insight: The water wash removes residual inorganic salts (e.g., NaCl) and unreacted hydroxylamine, while the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product, (E)-2-Chloro-6-methoxybenzaldehyde oxime, will typically crystallize upon standing or can be further purified by recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate.

Reaction Mechanism Diagram

The following diagram illustrates the key steps in the base-assisted oximation process.

Caption: Base-catalyzed mechanism for the synthesis of an oxime from an aldehyde.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, a Senior Application Scientist can predict the key signals based on its structure and data from analogous compounds.

-

¹H NMR: Expect a characteristic singlet for the oxime proton (-NOH ) between δ 10-12 ppm. The aldehydic proton signal from the starting material (around δ 10 ppm) will disappear. The methoxy group (-OCH₃ ) protons will appear as a singlet around δ 3.9 ppm. Aromatic protons will appear in the δ 7.0-7.5 ppm region.

-

¹³C NMR: The most significant change will be the disappearance of the aldehyde carbonyl carbon signal (around δ 190 ppm) and the appearance of the imine carbon (C =NOH) signal around δ 150-155 ppm.

-

IR Spectroscopy: Look for the appearance of a broad O-H stretch around 3200-3400 cm⁻¹ and a C=N stretch around 1640-1680 cm⁻¹. The strong C=O stretch from the aldehyde (around 1700 cm⁻¹) will be absent.

Applications in Chemical Synthesis and Drug Development

Oximes are not merely derivatives; they are versatile functional groups with significant applications in medicinal chemistry.[7]

Role as a Key Synthetic Intermediate

This compound is a valuable intermediate. The oxime functional group can be readily transformed into other functionalities. For instance, it can be reduced to a primary amine or rearranged (e.g., Beckmann rearrangement) to form an amide. The chloro and methoxy substituents on the aromatic ring provide handles for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

Potential Pharmacological Significance

The broader class of oxime-containing molecules has demonstrated a wide range of biological activities, including:[7]

-

Antimicrobial Agents: The oxime moiety is a feature in several generations of cephalosporin antibiotics (e.g., cefuroxime, ceftizoxime).[7]

-

Enzyme Reactivators: Certain oximes are FDA-approved as antidotes for organophosphate nerve agent poisoning, where they function by reactivating the acetylcholinesterase (AChE) enzyme.[7]

-

Anticancer and Anti-inflammatory Activity: Numerous research programs have explored substituted aromatic oximes as scaffolds for developing novel therapeutics in oncology and inflammation.

The unique substitution pattern of this compound makes it an attractive starting point for library synthesis in drug discovery campaigns targeting these areas.

Workflow: Role as a Synthetic Precursor

This diagram illustrates how this compound can be integrated into a drug discovery workflow.

Caption: Workflow illustrating the utility of the target oxime as a key intermediate.

References

- Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.

-

ResearchGate. (2024, November). Synthesis of benzaldeheyde oxime under various experimental conditions. Retrieved January 19, 2026, from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved January 19, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of benzaldoxime. Retrieved January 19, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Benzaldehyde, 2-chloro-, oxime. Retrieved January 19, 2026, from [Link]

-

2a biotech. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

MDPI. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxybenzaldehyde oxime. Retrieved January 19, 2026, from [Link]

Sources

- 1. Benzaldehyde, 2-chloro-, oxime | C7H6ClNO | CID 6861540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxybenzaldehyde oxime | C8H9NO2 | CID 6861468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2abiotech.net [2abiotech.net]

- 4. 2-Chloro-6-methoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 6. ias.ac.in [ias.ac.in]

- 7. FDA-Approved Oximes and Their Significance in Medicinal Chemistry [mdpi.com]

A-Technical-Guide-to-2-Chloro-6-methoxybenzaldehyde-Oxime

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-6-methoxybenzaldehyde Oxime, a substituted benzaldehyde derivative of significant interest in organic synthesis and medicinal chemistry. The document details its chemical identity, a robust synthesis protocol from its aldehyde precursor, and explores its potential applications, particularly in the realm of drug discovery and development.

Chemical Identity and Properties

Key Precursor: 2-Chloro-6-methoxybenzaldehyde

Target Compound: this compound

-

Molecular Formula: C₈H₈ClNO₂

-

Molecular Weight: 185.61 g/mol

-

Structure:

(Note: The image is a representative structure, as a directly sourced image for this specific molecule is unavailable.)

The structure features a phenyl ring substituted with a chloro group, a methoxy group, and an oxime functional group (-CH=NOH). This combination of functionalities makes it a versatile building block in synthetic chemistry.[1] The presence of the oxime group, in particular, opens avenues for its use in creating more complex heterocyclic compounds, which are prevalent in many classes of drugs.[6][7]

Table 1: Physicochemical Properties of the Precursor and Predicted Properties of the Oxime

| Property | 2-Chloro-6-methoxybenzaldehyde (Precursor) | This compound (Predicted) |

| CAS Number | 29866-54-4[1][2][3][4][5] | Not assigned |

| Molecular Formula | C₈H₇ClO₂[1] | C₈H₈ClNO₂ |

| Molecular Weight | 170.59 g/mol [1] | 185.61 g/mol |

| Appearance | Beige solid[1] | White to off-white solid |

| Storage | Store at 0-8 °C[1] | Store in a cool, dry place away from light |

Synthesis of this compound

The synthesis of benzaldehyde oximes from their corresponding aldehydes is a well-established and high-yielding transformation in organic chemistry.[8] The most common method involves the condensation reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base.[7][8]

Reaction Principle

The synthesis is a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine (NH₂OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime. A base is required to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine needed for the reaction.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Chloro-6-methoxybenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Anhydrous Sodium Carbonate (Na₂CO₃) or Sodium Acetate (CH₃COONa) (1.5 eq)

-

Ethanol or Methanol (solvent)

-

Deionized Water

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄) (for drying)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Chloro-6-methoxybenzaldehyde (1.0 eq) in ethanol (approx. 10-15 mL per gram of aldehyde).

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq) and the chosen base (e.g., anhydrous sodium carbonate, 1.5 eq). The base neutralizes the hydrochloride, allowing the reaction to proceed.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). For faster reaction times, the mixture can be gently heated to reflux (70-80°C).[9] Microwave-assisted synthesis can also significantly shorten the reaction time to a few minutes.[9][10]

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the mixture to room temperature.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the product into the organic layer. Repeat the extraction from the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 29866-54-4 | 2-Chloro-6-methoxybenzaldehyde - AiFChem [aifchem.com]

- 3. 29866-54-4|2-Chloro-6-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 29866-54-4 Cas No. | 2-Chloro-6-methoxybenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 9. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of 2-Chloro-6-methoxybenzaldehyde oxime

An In-depth Technical Guide to 2-Chloro-6-methoxybenzaldehyde Oxime for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with this compound. Moving beyond a simple data sheet, this document provides synthesized insights into the compound's core properties, reactivity, and strategic applications, grounded in established scientific principles. The objective is to empower scientists with the foundational knowledge required for its effective use in complex synthetic pathways and novel molecular design.

Molecular Identity and Structural Framework

This compound is a substituted aromatic aldoxime. Its structure is characterized by a benzene ring functionalized with a chloro group, a methoxy group, and an oxime group, positioned ortho to each other. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable intermediate in organic synthesis.[1] The chloro and methoxy groups, in particular, are recognized for their significant influence on molecular interactions and pharmacokinetic properties in drug discovery.[2]

The fundamental identifiers for its precursor, 2-Chloro-6-methoxybenzaldehyde, are crucial for synthesis and sourcing.

Table 1: Chemical Identifiers of the Precursor Aldehyde

| Identifier | Value |

|---|---|

| CAS Number | 29866-54-4 |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol [1] |

| MDL Number | MFCD08059233[1][3] |

| PubChem Substance ID | 329794250 |

The oxime derivative, this compound, would have a molecular formula of C₈H₈ClNO₂ and a molecular weight of approximately 185.61 g/mol .

Sources

2-Chloro-6-methoxybenzaldehyde oxime molecular weight and formula

An In-depth Technical Guide to 2-Chloro-6-methoxybenzaldehyde Oxime

This guide provides a comprehensive overview of this compound, a compound of interest in synthetic chemistry and drug discovery. We will delve into its fundamental properties, a detailed synthesis protocol grounded in established chemical principles, methods for its analytical characterization, and essential safety protocols. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this molecule.

Compound Identification and Physicochemical Properties

This compound is a derivative of benzaldehyde, featuring both a chlorine atom and a methoxy group on the phenyl ring. The oxime functional group is a key feature, often used as a protecting group for aldehydes or as a precursor for further chemical transformations.[1][2]

The precise molecular formula and weight are critical for stoichiometric calculations in synthesis and for mass spectrometry-based analysis. These properties are derived from its constituent atoms. The precursor aldehyde, 2-Chloro-6-methoxybenzaldehyde, has a molecular formula of C8H7ClO2 and a molecular weight of 170.59 g/mol .[3] The conversion of the aldehyde to an oxime involves the reaction with hydroxylamine, which replaces the carbonyl oxygen (=O) with an oxime group (=NOH). This results in the net addition of a nitrogen and a hydrogen atom.

A summary of its core properties is presented below:

| Property | Value | Source / Rationale |

| IUPAC Name | (NE)-N-[(2-Chloro-6-methoxyphenyl)methylidene]hydroxylamine | Standard nomenclature rules |

| Molecular Formula | C8H8ClNO2 | Derived from precursor C8H7ClO2[3] |

| Molecular Weight | 185.61 g/mol | Calculated based on the molecular formula |

| CAS Number | Not explicitly found; precursor is 29866-54-4 | [3] |

| Canonical SMILES | COC1=CC=CC(Cl)=C1C=NO | Structure-based representation |

Synthesis Protocol: A Two-Stage Approach

The synthesis of this compound is most effectively achieved in a two-stage process. First, the precursor aldehyde is synthesized, followed by the oximation reaction. This approach ensures a high purity of the intermediate, which is critical for achieving a high yield and purity in the final product.

Stage 1: Synthesis of 2-Chloro-6-methoxybenzaldehyde

The precursor aldehyde can be efficiently prepared from 2-Chloro-6-fluorobenzaldehyde via a nucleophilic aromatic substitution reaction.[4] The methoxy group is introduced by reacting the starting material with sodium hydroxide in methanol.

Experimental Protocol:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-6-fluorobenzaldehyde (51.5 g, 0.30 mol) and 500 mL of methanol.

-

Reagent Addition: While stirring, carefully add sodium hydroxide (14.4 g, 0.35 mol). The addition of a strong base like NaOH is causal to the deprotonation of methanol, forming the sodium methoxide nucleophile in situ.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution.

-

Work-up & Extraction:

-

Cool the mixture to room temperature and reduce the volume to approximately 200 mL using a rotary evaporator.

-

Transfer the concentrated mixture to a separatory funnel and add 400 mL of water and 200 mL of methylene chloride.

-

Separate the organic layer. Extract the aqueous layer twice more with 100 mL portions of methylene chloride to maximize product recovery.[4]

-

-

Purification:

-

Combine all organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the methylene chloride by distillation, displacing it with hexane to induce crystallization.[4]

-

Cool the mixture to allow for complete crystallization, then collect the solid product by filtration. This yields pure 2-chloro-6-methoxybenzaldehyde.

-

Stage 2: Oximation of 2-Chloro-6-methoxybenzaldehyde

The conversion of the aldehyde to the oxime is a classic condensation reaction with hydroxylamine hydrochloride.[1] The use of a mild acid catalyst can facilitate this reaction.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the 2-Chloro-6-methoxybenzaldehyde (17.0 g, 0.1 mol) synthesized in Stage 1 in 100 mL of acetonitrile.

-

Reagent Addition: Add hydroxylamine hydrochloride (NH2OH·HCl, 7.0 g, 0.1 mol) and oxalic acid (9.0 g, 0.1 mol) as a catalyst.[1]

-

Reflux: Stir the mixture under reflux conditions for 60-90 minutes. Progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up & Extraction:

-

After the reaction is complete, add 100 mL of water and stir for 5 minutes.

-

Extract the product with methylene chloride (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Isolation: Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.

The entire synthesis workflow is visualized in the diagram below.

Caption: Workflow for the two-stage synthesis of the target compound.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing purity. A C18 column can be used with a mobile phase consisting of a gradient of acetonitrile and water, with a small amount of acid like formic or phosphoric acid to ensure sharp peak shapes.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methoxy group protons, and the distinct proton of the C=N-OH group.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated weight of 185.61 g/mol .

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the oxime and the C=N bond.

Applications and Research Context

Oximes are versatile intermediates in organic synthesis. They can be used in:

-

Beckmann Rearrangement: To synthesize amides, which are foundational structures in many pharmaceuticals.[2]

-

Synthesis of Heterocycles: As precursors for nitrogen-containing heterocyclic compounds.

-

Bioactive Molecules: The oxime moiety itself is present in various bioactive compounds and can be a key pharmacophore. The specific substitution pattern of this compound makes it a candidate for library synthesis in drug discovery programs, particularly for developing antimicrobial or antitumor agents.[1]

Safety and Handling

-

General Handling: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Hazard Profile (Inferred): Related compounds like 2-Chlorobenzaldehyde oxime are known to cause skin, eye, and respiratory irritation.[7] Assume this compound has a similar hazard profile.

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[6]

This guide provides a foundational framework for the synthesis and study of this compound. By understanding its properties and the rationale behind its preparation, researchers can effectively utilize this compound in their scientific endeavors.

References

-

PrepChem.com. Synthesis of 2-chloro-6-methoxybenzaldehyde. Available from: [Link]

-

PubChem. Benzaldehyde, 2-chloro-, oxime. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Methoxybenzaldehyde oxime. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2,6-Dichloro-benzaldehyde chloro-oxime. National Center for Biotechnology Information. Available from: [Link]

-

ChemBK. 2-chloro-benzaldehyde (E)-oxime. Available from: [Link]

-

Ghozlojeh, N. P., & Setamdideh, D. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Available from: [Link]

-

Wikipedia. Benzaldehyde oxime. Available from: [Link]

-

Wikipedia. 2-Methoxybenzaldehyde. Available from: [Link]

-

MU, J. X., YIN, X. F., & WANG, Y. G. (2006). Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip. Chemical Journal of Chinese Universities. Available from: [Link]

-

Organic Syntheses. Benzaldehyde, m-methoxy-. Available from: [Link]

-

SIELC Technologies. (2018). Benzaldehyde, 2-chloro-, oxime. Available from: [Link]

Sources

- 1. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 2. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 3. 29866-54-4|2-Chloro-6-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. Benzaldehyde, 2-chloro-, oxime | SIELC Technologies [sielc.com]

- 6. echemi.com [echemi.com]

- 7. Benzaldehyde, 2-chloro-, oxime | C7H6ClNO | CID 6861540 - PubChem [pubchem.ncbi.nlm.nih.gov]

Substituted Benzaldehyde Oximes: A Technical Guide for Drug Discovery and Development

This in-depth technical guide provides a comprehensive overview of substituted benzaldehyde oximes, a class of compounds with significant and varied applications in medicinal chemistry and drug development. We will delve into their synthesis, structural characterization, and diverse biological activities, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Versatility of the Oxime Moiety

Substituted benzaldehyde oximes are organic compounds characterized by the C=N-OH functional group attached to a substituted benzene ring. This structural motif imparts a unique combination of physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which is crucial for their interaction with biological targets.[1] The versatility of the benzaldehyde scaffold allows for a wide range of substituents to be introduced onto the aromatic ring, enabling the fine-tuning of their steric, electronic, and lipophilic properties. This modularity is a key reason for the sustained interest in these compounds as templates for the design of novel therapeutic agents.

The applications of substituted benzaldehyde oximes are broad, ranging from their use as intermediates in the synthesis of active pharmaceutical ingredients (APIs) to their intrinsic biological activities, which include antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] This guide will explore the fundamental chemistry and biology of these compounds, providing a solid foundation for their application in drug discovery programs.

Synthetic Strategies and Mechanistic Considerations

The most common and straightforward method for the synthesis of substituted benzaldehyde oximes is the condensation reaction between a substituted benzaldehyde and hydroxylamine hydrochloride.[3] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid and liberate the free hydroxylamine nucleophile.

Reaction Scheme:

Caption: General reaction for the synthesis of substituted benzaldehyde oximes.

The choice of solvent and base, as well as the reaction temperature, can influence the reaction rate and the ratio of (E) and (Z) isomers formed.[3] For example, the reaction of benzaldehyde with hydroxylamine hydrochloride in methanol at room temperature yields a mixture of 9% (E)-isomer and 82% (Z)-isomer.[3]

Experimental Protocol: Synthesis of 4-Methoxybenzaldehyde Oxime

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-methoxybenzaldehyde oxime, a representative example of a substituted benzaldehyde oxime.

Materials:

-

4-Methoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 30 mL of ethanol.

-

Addition of Reagents: To this solution, add 0.83 g (12 mmol) of hydroxylamine hydrochloride and 1.27 g (12 mmol) of anhydrous sodium carbonate.

-

Reaction: Heat the mixture to reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Extraction: To the residue, add 50 mL of water and extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the ethyl acetate under reduced pressure to obtain the crude product.

-

Purification: The crude 4-methoxybenzaldehyde oxime can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white solid.

Spectroscopic Characterization

The structural elucidation of substituted benzaldehyde oximes is routinely performed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of substituted benzaldehyde oximes. The chemical shifts of the protons and carbons are influenced by the nature and position of the substituents on the aromatic ring.

Characteristic ¹H NMR Signals:

-

Oxime Proton (-NOH): A broad singlet typically appearing in the downfield region (δ 8.0-11.0 ppm).

-

Azomethine Proton (-CH=N): A singlet observed between δ 7.5 and 8.5 ppm.

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm) with coupling patterns dependent on the substitution of the benzene ring.

Characteristic ¹³C NMR Signals:

-

Azomethine Carbon (-CH=N): A signal in the range of δ 145-155 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).

Table 1: ¹H and ¹³C NMR Data for Selected Substituted Benzaldehyde Oximes [4]

| Substituent (Position) | ¹H NMR (δ ppm) - CH=N | ¹³C NMR (δ ppm) - C=N |

| H | 8.15 | 150.5 |

| 4-CH₃ | 8.13 | 151.0 |

| 4-OCH₃ | 8.11 | 150.0 |

| 4-CF₃ | 8.18 | 149.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Characteristic IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3100-3600 cm⁻¹, characteristic of the hydroxyl group of the oxime.

-

C=N Stretch: A medium to strong absorption band around 1620-1690 cm⁻¹.

-

N-O Stretch: A band typically found in the 930-960 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Signals in their respective characteristic regions.

Table 2: Key IR Absorption Frequencies for Substituted Benzaldehyde Oximes [4][5]

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (stretch, broad) | ~3304 |

| C-H (aromatic stretch) | ~3063 |

| C=N (oxime stretch) | ~1640 |

| C=C (aromatic stretch) | ~1498, 1449 |

Biological Activities and Structure-Activity Relationships

Substituted benzaldehyde oximes have emerged as a promising class of compounds with a wide spectrum of biological activities. The nature and position of the substituents on the aromatic ring play a crucial role in determining their potency and selectivity.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the significant antibacterial and antifungal properties of substituted benzaldehyde oximes.[6] The mechanism of action is often attributed to their ability to inhibit essential microbial enzymes. For instance, some derivatives have been identified as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[7]

Table 3: Minimum Inhibitory Concentrations (MIC) of Selected Substituted Benzaldehyde Oximes [6][7][8][9]

| Compound | Substituent(s) | Test Organism | MIC (µg/mL) |

| 1 | 2,4-dichloro (on benzyloxyimino) | E. coli | 3.13-6.25 |

| 2 | 2,4-dichloro (on benzyloxyimino) | S. aureus | 3.13-6.25 |

| 3 | 4-hydroxy, 3-methoxy (Vanillin oxime) | C. albicans | >512 |

| 4 | 4-hydroxy, 3-methoxy (Vanillin oxime) | A. flavus | >512 |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration of a compound against a specific microorganism.[6]

-

Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a cell density of approximately 1 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compound: A stock solution of the substituted benzaldehyde oxime is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is then incubated at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer and Anti-inflammatory Activity

Recent research has highlighted the potential of oximes as anticancer and anti-inflammatory agents.[1][10] Their mechanism of action in these contexts is often linked to the inhibition of various kinases, which are key regulators of cell signaling pathways involved in cell proliferation and inflammation.[10][11] The oxime functional group, with its hydrogen bond donor and acceptor capabilities, can interact with the active sites of these enzymes.[1] For example, some oxime derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[1]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on the antimicrobial activity of a broad range of substituted benzaldehyde oximes are still emerging, the principles can be applied to understand the influence of different substituents. For instance, in related benzamide series, topological descriptors and molecular connectivity indices have been successfully used to model antimicrobial activity.[12] Such models can predict the activity of new derivatives and guide the synthesis of more potent compounds. The development of robust QSAR models for substituted benzaldehyde oximes would be a valuable tool in accelerating the discovery of new drug candidates.

Conclusion and Future Perspectives

Substituted benzaldehyde oximes represent a versatile and promising scaffold in medicinal chemistry. Their straightforward synthesis, coupled with the ease of modifying their substitution patterns, makes them an attractive starting point for the development of novel therapeutic agents. The diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscores their potential in addressing various unmet medical needs.

Future research in this area should focus on several key aspects:

-

Expansion of the Chemical Space: The synthesis and biological evaluation of a wider array of substituted benzaldehyde oximes with diverse electronic and steric properties will be crucial for identifying new lead compounds.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate the design of more potent and selective inhibitors.

-

Development of Predictive QSAR Models: Robust QSAR models will be instrumental in guiding the rational design of new derivatives with improved pharmacological profiles.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening will require thorough evaluation in preclinical animal models to assess their efficacy, pharmacokinetics, and safety.

By leveraging a multidisciplinary approach that combines synthetic chemistry, biological screening, and computational modeling, the full therapeutic potential of substituted benzaldehyde oximes can be unlocked, paving the way for the development of new and effective medicines.

References

-

Schepetkin, I. A., Kirpotina, L. N., Khlebnikov, A. I., & Quinn, M. T. (2019). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 24(23), 4351. [Link]

- Supporting Information for "Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium". (n.d.). Royal Society of Chemistry.

-

Schepetkin, I. A., Plotnikov, M. B., Khlebnikov, A. I., Plotnikova, T. M., & Quinn, M. T. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Biomolecules, 11(6), 777. [Link]

-

Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113–4124. [Link]

-

Schepetkin, I. A., et al. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Biomolecules, 11(6), 777. [Link]

- Kumar, P., et al. (2013). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. Arabian Journal of Chemistry.

-

ResearchGate. (n.d.). Minimum fungicidal concentration for the compound, 3i. Retrieved from [Link]

-

Synthesis and evaluation of new chalcones and oximes as anticancer agents. (2022). RSC Advances, 12(17), 10633–10647. [Link]

-

Jin, X., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(11), 881-888. [Link]

-

ResearchGate. (n.d.). MIC value against Gram-positive bacteria and fungi. Retrieved from [Link]

-

Wnorowska, U., et al. (2021). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. International Journal of Molecular Sciences, 22(23), 12821. [Link]

-

Nihei, K., et al. (2017). Substituent effect of benzaldehydes on tyrosinase inhibition. Plant Physiology and Biochemistry, 112, 163-168. [Link]

-

SpectraBase. (n.d.). Benzaldehydeoxime - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Vashist, N., et al. (2015). Development of QSAR for antimicrobial activity of substituted benzimidazoles. Drug Research, 65(5), 225-230. [Link]

- de Lijser, H. J. P., et al. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. The Journal of Organic Chemistry, 71(19), 7217–7227.

-

Clement, B., et al. (2000). Oxygen-insensitive Enzymatic Reduction of Oximes to Imines. Drug Metabolism and Disposition, 28(12), 1437-1442. [Link]

-

NIST. (n.d.). Benzaldehyde, oxime. Retrieved from [Link]

-

Rodríguez-Melcón, C., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 10(1), 127. [Link]

-

Aryal, S. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. [Link]

-

Zhang, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 11, 1335759. [Link]

-

Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

Sources

- 1. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of new chalcones and oximes as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential | MDPI [mdpi.com]

- 11. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of 2-Chloro-6-methoxybenzaldehyde Oxime: A Technical Guide for Researchers

Introduction: The Untapped Versatility of a Substituted Benzaldoxime

In the landscape of medicinal and materials chemistry, the benzaldehyde oxime scaffold is a cornerstone of molecular design. Its inherent reactivity and structural versatility have positioned it as a critical intermediate in the synthesis of a vast array of functional molecules.[1] This guide focuses on a specific, yet underexplored, derivative: 2-Chloro-6-methoxybenzaldehyde oxime . The strategic placement of a chloro and a methoxy group on the aromatic ring presents a unique electronic and steric profile, suggesting a rich, unplumbed potential for novel applications.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining promising avenues of investigation for this compound. We will move beyond theoretical postulations to provide actionable, field-proven insights and detailed experimental frameworks. Our exploration is grounded in the established biological and chemical roles of its constituent functional groups, aiming to catalyze the next wave of innovation stemming from this versatile molecule.

Core Rationale: Why this compound?

The scientific intrigue of this molecule lies in the interplay of its three key functional components: the oxime, the chloro group, and the methoxy group.

-

The Oxime Moiety: A versatile functional group, the oxime (=N-OH) is not merely a synthetic intermediate. It is a hydrogen bond donor and acceptor, enabling interactions with biological targets.[2] Oximes are precursors for a multitude of nitrogen-containing heterocycles, a class of compounds prevalent in pharmaceuticals.[3][4] Furthermore, the oxime ligation reaction is a cornerstone of "click chemistry," allowing for the efficient construction of complex macromolecules.[5][6][7][8]

-

The Chloro Substituent: The presence of a chlorine atom, an electron-withdrawing group, significantly influences the molecule's reactivity and biological activity. Halogenated aromatic compounds are known to possess a range of pharmacological properties, including antimicrobial and anticonvulsant effects.[9][10]

-

The Methoxy Group: This electron-donating group can modulate the electronic properties of the aromatic ring and influence the compound's lipophilicity and metabolic stability. Methoxy-substituted aromatic compounds have demonstrated a wide array of biological activities, including anticancer properties.[1][11]

The combination of these features in a single, relatively simple molecule makes this compound a compelling candidate for multifaceted research and development.

Diagram: Logical Flow of Potential Research Areas

Caption: Potential research pathways for this compound.

Part 1: Potential as a Novel Antimicrobial Agent

Scientific Rationale

Substituted benzaldehyde oximes have emerged as a promising class of antimicrobial agents, with studies demonstrating their efficacy against various bacterial and fungal strains.[2][12][13][14] The mechanism of action is often attributed to the oxime functionality, which can interfere with essential cellular processes. The chloro and methoxy substituents on the aromatic ring of the target molecule can further modulate this activity by altering its electronic properties and lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

-

Negative control (vehicle, e.g., DMSO)

-

Spectrophotometer (for inoculum standardization)

-

Incubator

Procedure:

-

Stock Solution Preparation: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Inoculum Preparation: Culture the microbial strains overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve a range of test concentrations (e.g., 512 µg/mL to 1 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compound.

-

Controls: Include wells for a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + vehicle), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[16]

Data Presentation

| Microorganism | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| S. aureus (ATCC 29213) | Experimental Value | Experimental Value |

| E. coli (ATCC 25922) | Experimental Value | Experimental Value |

| C. albicans (ATCC 90028) | Experimental Value | Experimental Value |

| A. niger (ATCC 16404) | Experimental Value | Experimental Value |

Part 2: Investigation as a Potential Anticonvulsant

Scientific Rationale

A significant body of research highlights the anticonvulsant activity of various oxime and oxime ether derivatives.[17][18][19][20] The proposed mechanism often involves modulation of ion channels or neurotransmitter systems within the central nervous system. The structural features of this compound, particularly the lipophilic aromatic ring substituted with a halogen, are consistent with features found in other CNS-active compounds. This makes it a compelling candidate for screening in established preclinical models of epilepsy.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

The PTZ model is a widely used acute seizure model for the initial screening of potential anticonvulsant drugs.[21][22][23][24][25]

Materials:

-

This compound

-

Vehicle (e.g., 0.9% saline with 5% Tween 80)

-

Pentylenetetrazole (PTZ)

-

Male Swiss albino mice (20-25 g)

-

Positive control drug (e.g., Diazepam)

-

Syringes for intraperitoneal (i.p.) injection

-

Observation chambers

-

Stopwatch

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

-

Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (Diazepam, e.g., 5 mg/kg), and Test groups (various doses of this compound, e.g., 25, 50, 100 mg/kg).

-

Drug Administration: Administer the test compound or controls via i.p. injection.

-

Seizure Induction: After a set pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or i.p.).

-

Observation: Immediately place each mouse in an individual observation chamber and record the following parameters for 30 minutes:

-

Latency to first myoclonic jerk: Time from PTZ injection to the first generalized muscle twitch.

-

Onset of clonic convulsions: Time to the onset of full-body seizures with loss of posture.

-

Protection: Percentage of animals in each group that do not exhibit clonic convulsions.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the test groups to the vehicle control.

Diagram: Anticonvulsant Screening Workflow

Caption: Workflow for the PTZ-induced seizure model.

Part 3: Evaluation of Cytotoxic Potential

Scientific Rationale

Polycyclic aromatic compounds and those containing methoxy groups have been investigated as potential anticancer agents.[11][26] The cytotoxic effects of these compounds can be mediated through various mechanisms, including intercalation with DNA, inhibition of key enzymes, or induction of apoptosis. Given its substituted aromatic structure, evaluating the in vitro cytotoxicity of this compound against a panel of cancer cell lines is a logical step in defining its potential therapeutic applications.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29][30][31]

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) and a non-cancerous cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Positive control (e.g., Doxorubicin)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add them to the wells. Include wells for vehicle control and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well. Incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[28]

Data Presentation

| Cell Line | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | Experimental Value | Experimental Value |

| HeLa (Cervical Cancer) | Experimental Value | Experimental Value |

| HEK293 (Non-cancerous) | Experimental Value | Experimental Value |

Part 4: Synthetic Applications

A. Precursor for Novel Heterocyclic Scaffolds

Rationale: Oximes are exceptionally versatile intermediates for the synthesis of nitrogen-containing heterocycles such as isoxazoles, pyrroles, and pyridines.[3][4][32][33] These heterocyclic motifs are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The unique substitution pattern of this compound can be exploited to generate novel heterocyclic libraries with potential biological activities.

B. Building Block in "Click" Chemistry for Materials Science

Rationale: The reaction between an oxime and an aldehyde or ketone to form an oxime ether is a highly efficient and chemoselective "click" reaction.[5][7] This reaction proceeds under mild conditions without the need for a catalyst and produces water as the only byproduct, making it ideal for biological and materials science applications.[6] this compound can be used as a building block to create functional polymers and hydrogels for applications in drug delivery, tissue engineering, and bioconjugation.[34]

Conclusion and Future Directions

This compound stands at the intersection of several key areas of chemical and biomedical research. Its unique combination of a reactive oxime moiety and electronically distinct aromatic substituents makes it a highly promising, yet underexplored, chemical entity. The research areas outlined in this guide—antimicrobial, anticonvulsant, and cytotoxic activities, as well as its application in synthetic chemistry—provide a robust framework for its investigation. The detailed protocols and logical workflows presented herein are designed to empower researchers to systematically unlock the full potential of this versatile compound, paving the way for the development of novel therapeutics and advanced materials.

References

- Ningbo Inno Pharmchem Co., Ltd. The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. Vertex AI Search.

- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- National Center for Biotechnology Information.

- Royal Society of Chemistry. The emergence of oxime click chemistry and its utility in polymer science.

- ResearchGate. Antimicrobial activity of the different benzaldehyde oxime esters 3a-j.

- National Center for Biotechnology Information. Antimicrobial Susceptibility Testing.

- ResearchGate.

- National Center for Biotechnology Information. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central.

- PubMed. Synthesis and anticonvulsant activity of O-alkylated derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime.

- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- ResearchGate. The Screening models for antiepileptic drugs: A Review.

- OIE. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Benchchem.

- National Center for Biotechnology Information.

- ACS Publications. Biocompatible Hydrogels by Oxime Click Chemistry.

- MDPI. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.

- Semantic Scholar.

- Hindawi.

- Semantic Scholar. The Screening models for antiepileptic drugs: A Review.

- Taylor & Francis Online. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- ResearchGate. Anticonvulsant activity of 3-and 4-benzoylpyridines oxime derivatives on the model of generalized convulsions caused by pentylenetetrazole.

- EUCAST. Clinical Breakpoint Tables.

- MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

- ResearchGate. The emergence of oxime click chemistry and its utility in polymer science.

- ACS Publications. Synthesis of Oximes1. The Journal of Organic Chemistry.

- Archives of Pharmacy. ANTIMICROBIAL POTENTIAL OF BENZALDOXIMES: SYNTHESIS, BIOLOGICAL ACTIVITY AND IN SILICO STUDY.

- WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- ResearchGate.

- SciSpace. Synthesis of some new nafimidone oxime ester derivatives and their anticonvulsant activities.

- ResearchGate. Synthesis and antibacterial activities of chloro-substituted-1, 3-thiazines.

- Royal Society of Chemistry. The Emergence of Oxime Click Chemistry and its Utility in Polymer Science.

- ResearchGate. Update on in vitro cytotoxicity assays for drug development.

- Semantic Scholar. Journal of Drug Delivery and Therapeutics Screening models for antiepileptic drugs: A Review.

- PubMed. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs.

- National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.

- ChemRxiv.

- IJCPS.

- Slideshare. Screening Methods of Anti-epileptic drugs | PDF.

- PubMed. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors.

- National Institutes of Health.

- Google Patents.

- ResearchGate. Structures of oxime esters with anticonvulsant activity (A and B)

- National Center for Biotechnology Information. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC.

- U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria.

- PubMed. Imidazolylchromanone oxime ethers as potential anticonvulsant agents: Anticonvulsive evaluation in PTZ-kindling model of epilepsy and SAR study.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ANTIMICROBIAL POTENTIAL OF BENZALDOXIMES: SYNTHESIS, BIOLOGICAL ACTIVITY AND IN SILICO STUDY | Archives of Pharmacy [aseestant.ceon.rs]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. The emergence of oxime click chemistry and its utility in polymer science - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pdb.apec.org [pdb.apec.org]

- 17. Synthesis and anticonvulsant activity of O-alkylated derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. Imidazolylchromanone oxime ethers as potential anticonvulsant agents: Anticonvulsive evaluation in PTZ-kindling model of epilepsy and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. jddtonline.info [jddtonline.info]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]

- 26. researchgate.net [researchgate.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. ijprajournal.com [ijprajournal.com]

- 29. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 33. researth.iars.info [researth.iars.info]

- 34. researchgate.net [researchgate.net]

The Oxime Functional Group: A Nexus of Reactivity and Application in Modern Chemistry